![molecular formula C16H19NO3P- B15161742 Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate CAS No. 870889-00-2](/img/structure/B15161742.png)
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate is a chemical compound that features a pyrrolidine ring attached to a naphthalene moiety, with an ethyl phosphonate group
Vorbereitungsmethoden
The synthesis of Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidine derivatives and naphthalene-based phosphonates. Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Other similar compounds include:
4-(1-Pyrrolidinyl)piperidine derivatives: Known for their antibacterial and antifungal activities.
Pyrrolidine-2-one and pyrrolidine-2,5-diones: Used in medicinal chemistry for their bioactive properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
870889-00-2 |
|---|---|
Molekularformel |
C16H19NO3P- |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
ethoxy-(4-pyrrolidin-1-ylnaphthalen-1-yl)phosphinate |
InChI |
InChI=1S/C16H20NO3P/c1-2-20-21(18,19)16-10-9-15(17-11-5-6-12-17)13-7-3-4-8-14(13)16/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
VRXMULYDGFKEAD-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(C1=CC=C(C2=CC=CC=C21)N3CCCC3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
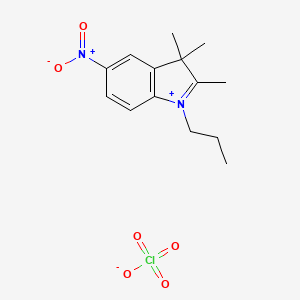
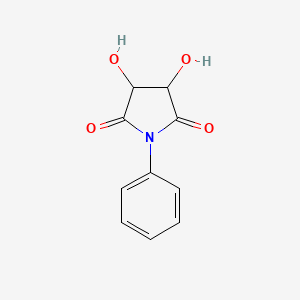
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
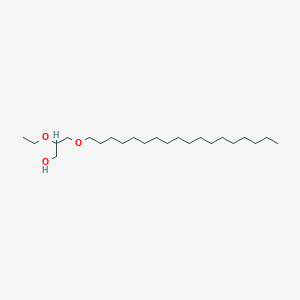
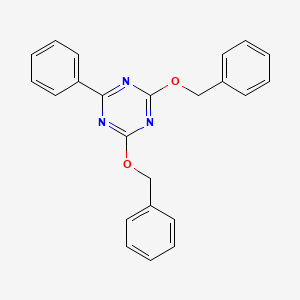
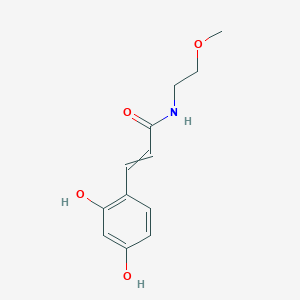
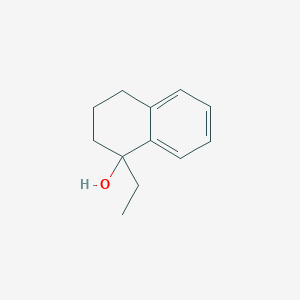
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
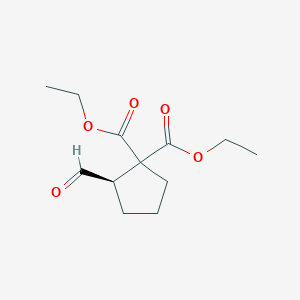
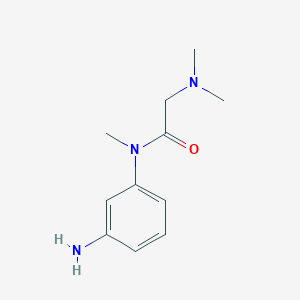
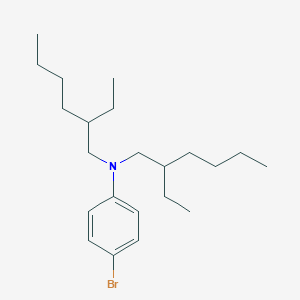
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
